molecular formula C5H8O3 B12762561 2(3H)-Furanone, dihydro-3-hydroxy-5-methyl- CAS No. 53561-62-9

2(3H)-Furanone, dihydro-3-hydroxy-5-methyl-

Cat. No.: B12762561
CAS No.: 53561-62-9
M. Wt: 116.11 g/mol
InChI Key: XHMUCGPKDKCFHL-UHFFFAOYSA-N
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Description

2,4-dihydroxy valeric acid gamma-lactone (TX9B6RN1RM) is a lactone derivative with the molecular formula C5H8O3. It is a colorless liquid that is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-dihydroxy valeric acid gamma-lactone can be synthesized from levulinic acid, which is derived from hexoses. The process involves the hydrolysis of cellulosic biomass into glucose and other sugars using acid catalysts. The resulting glucose is then dehydrated to form hydroxymethylfurfural, which further yields formic acid and levulinic acid. Levulinic acid cyclizes to form intermediate unsaturated ring compounds, which are then hydrogenated to produce 2,4-dihydroxy valeric acid gamma-lactone .

Industrial Production Methods: The industrial production of 2,4-dihydroxy valeric acid gamma-lactone typically involves the use of cellulosic biomass such as corn stover, sawgrass, or wood. The biomass is hydrolyzed using acid catalysts to produce glucose, which is then processed through the aforementioned synthetic route to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-dihydroxy valeric acid gamma-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 4-hydroxyvaleric acid

    Reduction: Gamma-hydroxyvaleric acid

    Hydrolysis: 4-hydroxyvaleric acid

Scientific Research Applications

2,4-dihydroxy valeric acid gamma-lactone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dihydroxy valeric acid gamma-lactone involves its conversion to gamma-hydroxyvaleric acid in the body. Gamma-hydroxyvaleric acid acts on the gamma-aminobutyric acid (GABA) receptors in the brain, producing sedative and anxiolytic effects. The compound’s molecular targets include the GABA receptors and the pathways involved in the synthesis and metabolism of gamma-hydroxyvaleric acid .

Comparison with Similar Compounds

2,4-dihydroxy valeric acid gamma-lactone is similar to other lactone derivatives such as:

The uniqueness of 2,4-dihydroxy valeric acid gamma-lactone lies in its balanced properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

53561-62-9

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

3-hydroxy-5-methyloxolan-2-one

InChI

InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3

InChI Key

XHMUCGPKDKCFHL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)O

Origin of Product

United States

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